molecular formula C12H19N3O4 B6186381 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 2639440-62-1

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6186381
CAS No.: 2639440-62-1
M. Wt: 269.3
InChI Key:
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butoxycarbonyl protecting group and pyrazole ring structure make it a valuable compound in various research and industrial applications.

Properties

CAS No.

2639440-62-1

Molecular Formula

C12H19N3O4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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